molecular formula C18H17FN4O3 B14991493 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991493
M. Wt: 356.4 g/mol
InChI Key: DNIAXPNBNAEMHS-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups often have enhanced stability and biological activity.

    Methoxyphenyl Compounds: These compounds are known for their diverse chemical reactivity and potential therapeutic applications.

Uniqueness

2-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17FN4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O3/c1-26-15-8-2-12(3-9-15)10-20-18(25)17-16(11-24)21-23(22-17)14-6-4-13(19)5-7-14/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

DNIAXPNBNAEMHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F

Origin of Product

United States

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